molecular formula C17H17N3O2S2 B2843613 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 499133-95-8

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2843613
CAS No.: 499133-95-8
M. Wt: 359.46
InChI Key: DNJMYMGECKMBEO-UHFFFAOYSA-N
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Description

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves several steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones . The next step involves the introduction of the ethyl group and the sulfanyl-N-(3-methoxyphenyl)acetamide moiety. This can be done through various reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

Scientific Research Applications

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfanyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-3-13-8-14-16(18-10-19-17(14)24-13)23-9-15(21)20-11-5-4-6-12(7-11)22-2/h4-8,10H,3,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJMYMGECKMBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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